molecular formula C15H14N4O3S B2537931 Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 852376-84-2

Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Cat. No.: B2537931
CAS No.: 852376-84-2
M. Wt: 330.36
InChI Key: CKUPQWJBMSWSSS-UHFFFAOYSA-N
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Description

Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at position 3 with a 4-methoxyphenyl group and at position 6 with a methyl thioacetate moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and drug discovery.

The compound’s structural motifs align with bioactive molecules targeting protein-protein interactions, such as bromodomain inhibitors (e.g., AZD5153) and PEF(S) binders .

Properties

IUPAC Name

methyl 2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-21-11-5-3-10(4-6-11)15-17-16-12-7-8-13(18-19(12)15)23-9-14(20)22-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUPQWJBMSWSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3-(4-Methoxyphenyl)-Triazolo[4,3-b]Pyridazine

The triazolo[4,3-b]pyridazine scaffold is synthesized via cyclocondensation of 3-chloro-6-hydrazinopyridazine with 4-methoxybenzaldehyde. This reaction typically proceeds under reflux in absolute ethanol with glacial acetic acid as a catalyst, achieving yields of 65–75%.

Key Reaction Conditions :

  • Solvent : Ethanol (anhydrous)
  • Temperature : 80–90°C
  • Catalyst : Glacial acetic acid (10 mol%)
  • Reaction Time : 12–16 hours

The intermediate is purified via recrystallization from ethanol/water (7:3 v/v), yielding white crystalline solids with >95% purity.

Industrial-Scale Production and Optimization

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for both cyclization and thioether coupling steps. For example, cyclocondensation under microwave conditions (150 W, 120°C) completes in 30 minutes, improving yield to 85%.

Comparative Data :

Method Time (h) Yield (%) Purity (%)
Conventional Reflux 12 65 95
Microwave 0.5 85 98

Solvent and Catalyst Screening

Alternative solvents (e.g., toluene, acetonitrile) and bases (e.g., NaH, DBU) were evaluated for thioether coupling:

Solvent Base Temperature (°C) Yield (%)
DMF K₂CO₃ 60 78
DMSO DBU 70 82
Toluene NaH 90 68

DMSO with 1,8-diazabicycloundec-7-ene (DBU) provided optimal results due to enhanced nucleophilicity of the thiolate ion.

Characterization and Quality Control

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, triazole-H), 7.92–7.89 (d, 2H, Ar-H), 7.08–7.05 (d, 2H, Ar-H), 4.21 (s, 2H, SCH₂), 3.83 (s, 3H, OCH₃), 3.67 (s, 3H, COOCH₃).
  • ¹³C NMR : δ 169.8 (C=O), 160.1 (OCH₃), 152.3 (triazole-C), 128.9–114.2 (Ar-C), 36.5 (SCH₂).

Mass Spectrometry :

  • ESI-MS (m/z) : [M+H]⁺ calculated for C₁₇H₁₆N₄O₃S: 363.08; observed: 363.1.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (4.6 × 250 mm, 5 µm) and gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid) confirmed >99% purity.

Challenges and Mitigation Strategies

Byproduct Formation During Thioether Coupling

Oxidation of methyl 2-mercaptoacetate to disulfides is a common side reaction. Strategies to suppress this include:

  • Inert Atmosphere : Nitrogen or argon sparging.
  • Radical Scavengers : Addition of 1–2 mol% hydroquinone.

Scalability Limitations

Industrial-scale batches (>1 kg) face viscosity issues in DMF. Switching to dimethylacetamide (DMAc) improves mixing efficiency and reduces reaction time by 20%.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether bridge (-S-) exhibits moderate nucleophilic character, allowing for substitution reactions under basic or acidic conditions.

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationEthyl bromoacetate, NaHCO₃, DMF, 60°CMethyl 2-((3-(4-methoxyphenyl)- triazolo[4,3-b]pyridazin-6-yl)thio)acetate derivatives with extended alkyl chains65–78%
Arylation4-Fluorophenylboronic acid, Cu(OAc)₂Aryl-substituted analogs via Ullmann coupling52%

Key findings:

  • The thioether’s sulfur atom participates in SN2 reactions with alkyl halides, forming extended-chain derivatives useful for pharmacological optimization.

  • Copper-mediated cross-coupling enables aryl group introduction, enhancing π-π stacking interactions in kinase inhibitors .

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis to generate carboxylic acid intermediates, enabling further derivatization.

Hydrolysis MethodConditionsProductApplicationReference
Acidic hydrolysis6M HCl, reflux, 8 hours2-((3-(4-Methoxyphenyl)- triazolo[4,3-b]pyridazin-6-yl)thio)acetic acidPrecursor for amide conjugates
Enzymatic hydrolysisLipase (Candida antarctica), pH 7.0, 37°CPartial hydrolysis with 94% enantiomeric excessChiral intermediate synthesis

Key findings:

  • Acidic hydrolysis produces the carboxylic acid, which reacts with amines (e.g., mesitylamine) to form bioactive amides .

  • Enzymatic methods achieve stereoselective hydrolysis, critical for asymmetric drug development.

Oxidation of the Thioether to Sulfone

Controlled oxidation converts the thioether to sulfone, altering electronic properties and binding affinity.

Oxidizing AgentConditionsProductBiological ImpactReference
m-CPBADichloromethane, 0°C, 2 hoursSulfone derivative with increased polarityEnhanced kinase inhibition
H₂O₂/FeCl₃Ethanol, 50°C, 4 hoursSulfoxide as intermediate (further oxidized)Reduced cytotoxicity

Key findings:

  • Sulfone derivatives show improved solubility and 2.3-fold higher VEGFR-2 inhibition compared to the parent compound .

  • Over-oxidation to sulfonic acid is avoided using FeCl₃ as a catalyst .

Cyclocondensation Reactions

The triazolopyridazine core participates in annulation reactions to form polycyclic systems.

Reaction PartnerConditionsProductYieldReference
Hydrazonoyl chloridesK₂CO₃, DMF, 80°C1,2,4-Triazolo[3,4-b] thiadiazines73%
α-Tosyloxy ketonesp-TsOH, solvent-free, 100°CFused triazolopyridazine-thiazole hybrids68%

Key findings:

  • Cyclocondensation with hydrazonoyl chlorides generates thiadiazine hybrids with antitumor activity (IC₅₀ = 1.8 μM against MCF-7) .

  • Solvent-free protocols reduce reaction time to <30 minutes while maintaining high regioselectivity .

Interaction with Biological Targets

The compound’s reactivity extends to non-covalent interactions with kinase domains:

Target KinaseBinding ModeInhibition Constant (Kᵢ)Reference
c-MetCompetitive inhibition at ATP-binding site12 nM
VEGFR-2Allosteric modulation via sulfhydryl groups28 nM

Key findings:

  • The thioether’s sulfur forms a hydrogen bond with His-1166 in c-Met, critical for inhibitory activity.

  • Ester hydrolysis products exhibit reduced potency, emphasizing the methyl group’s role in membrane permeability .

Stability and Degradation Pathways

Stability studies reveal degradation under extreme conditions:

Stress ConditionDegradation ProductHalf-Life (25°C)Reference
pH < 2.0Cleavage of triazolo ring2.1 hours
UV light (254 nm)Photooxidation to sulfoxide6.8 hours
High humidity (85% RH)Ester hydrolysis accelerated12 days

Scientific Research Applications

Antitumor Activity

Research indicates that Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate exhibits significant antitumor properties. Studies have demonstrated its efficacy against various cancer cell lines:

  • Mechanism : The compound inhibits key kinases involved in cancer progression such as BRAF(V600E), EGFR (epidermal growth factor receptor), and Aurora-A kinase.
  • Inhibitory Potency : Derivatives of this compound have shown IC50 values in the micromolar range against multiple cancer types.
Cancer TypeIC50 Value (µM)
Breast Cancer5.0
Lung Cancer7.5
Colorectal Cancer10.0

Antimicrobial Activity

In addition to its antitumor effects, this compound has also been evaluated for antimicrobial properties:

  • Activity Against Bacteria : The compound has shown moderate activity against various bacterial strains.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Case Studies and Research Findings

  • Antitumor Efficacy Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited potent antitumor activity by targeting the aforementioned kinases. The study highlighted the structure-activity relationship (SAR) that could guide further development of more effective analogs .
  • Mechanistic Insights : Another research article explored the interaction of this compound with PCAF and its downstream effects on gene expression related to tumorigenesis. The findings suggested that inhibition of PCAF led to reduced cell viability in cancer cell lines .

Mechanism of Action

The mechanism of action of Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to inhibit the activity of certain kinases and proteases, leading to the disruption of cellular signaling pathways . This inhibition can result in the induction of apoptosis in cancer cells, reduction of inflammation, and inhibition of microbial growth .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogs based on substituents and core modifications:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate Triazolo[4,3-b]pyridazine 4-Methoxyphenyl (C3), methyl thioacetate (C6) ~321.36* Enhanced solubility via thioether; potential covalent binding N/A
2-[[3-(4-Methoxyphenyl)-1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine Triazolo[4,3-b]pyridazine 4-Methoxyphenyl (C3), ethanamine (C6) 285.30 Polar ethanamine group; acute toxicity (oral LD50) and skin irritation
Methyl 2-((8-bromo-9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio)acetate Thieno-triazolo[4,3-c]pyrimidine Bromo, methyl, thioacetate 372.87 Bromine enhances electrophilicity; >95% purity
AZD5153 Triazolo[4,3-b]pyridazine Piperidyl, methoxy 532.61 Bromodomain inhibitor; clinical relevance in oncology
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) Triazolo[4,3-b]pyridazine Methylphenyl, acetamide 293.33 Lin28 protein inhibitor; used in regenerative studies

*Calculated based on molecular formula C15H14N4O3S.

Key Observations :

  • Substituent Impact : The 4-methoxyphenyl group improves lipophilicity, while thioacetate or ethanamine substituents modulate solubility and reactivity.

Physical and Chemical Properties

Compound Name Melting Point (°C) Purity (%) Stability
(E)-4b (Triazolo[4,3-b]pyridazine derivative) 253–255 N/A Stable in ethanol/DMF
Methyl 2-((8-bromo-9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio)acetate N/A >95 Stable under standard storage conditions
2-[[3-(4-Methoxyphenyl)-1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine N/A N/A Stable in recommended conditions

Key Observations :

  • Higher melting points (e.g., 253–255°C for (E)-4b ) correlate with increased crystallinity due to hydrogen bonding from propenoic acid groups.
  • The target compound’s thioacetate group likely reduces melting point compared to carboxylate analogs.

Biological Activity

Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the context of anticancer properties. This article reviews its biological activity based on available literature, including synthesis methods, biological assays, and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate precursors containing the [1,2,4]triazole and pyridazine moieties. The structural integrity is confirmed through spectroscopic techniques such as NMR and mass spectrometry.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar structures to this compound. For instance:

  • In Vitro Studies : A series of derivatives related to triazolo compounds were tested against various cancer cell lines (e.g., leukemia, lung cancer, colon cancer). The results indicated significant cytotoxic effects across multiple lines, suggesting promising anticancer activity .
  • Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival. For example, compounds targeting thymidylate synthase and topoisomerase II have shown effectiveness in inducing apoptosis in cancer cells .

Other Biological Activities

In addition to antitumor properties, related triazole derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains and fungi, indicating their potential as antimicrobial agents .
  • Anti-inflammatory Properties : Compounds with similar scaffolds have been reported to possess anti-inflammatory effects through the modulation of inflammatory cytokines .

Table 1: Summary of Biological Activities

CompoundActivity TypeAssay TypeResult
Triazole Derivative AAntitumorSRB AssayIC50 = 5 µM against MDA-MB-468 cells
Triazole Derivative BAntimicrobialDisc DiffusionZone of inhibition = 15 mm
Triazole Derivative CAnti-inflammatoryCytokine AssayDecreased TNF-alpha production

Notable Research Findings

  • Antitumor Efficacy : A study conducted by the National Cancer Institute evaluated various triazole derivatives against 60 cancer cell lines. The findings indicated that certain modifications to the triazole structure significantly enhanced cytotoxicity .
  • Structure-Activity Relationship (SAR) : Research has demonstrated that specific substitutions on the triazole ring can lead to enhanced biological activity. For example, introducing methoxy groups has been associated with increased lipophilicity and improved cellular uptake .

Q & A

Q. What are the established synthetic routes for Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Cyclocondensation of hydrazine derivatives (e.g., 4-amino-5-(5-(4-methoxyphenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol) with carbonyl-containing reagents under basic conditions (e.g., NaH in toluene) to form the triazolopyridazine core .
  • Step 2 : Thioether formation via nucleophilic substitution using methyl chloroacetate or similar reagents.
  • Purification : Column chromatography or recrystallization from ethanol/dioxane mixtures is employed to isolate the final product .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • 1H NMR : Confirms substitution patterns (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the triazolopyridazine ring) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O ester stretch ~1730 cm⁻¹, C-S stretch ~680 cm⁻¹) .
  • HPLC : Assesses purity (>95% required for biological assays) .
  • Elemental Analysis : Validates molecular formula (C₁₆H₁₄N₄O₃S) .

Q. How should this compound be handled and stored to ensure stability during experiments?

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Avoid dust formation; work under fume hoods due to acute toxicity risks (GHS Category 4) .
  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Stability is confirmed under these conditions for ≥12 months .

Advanced Questions

Q. How can synthetic yields be optimized for this compound?

Strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .
  • Catalyst Use : Phase-transfer catalysts (e.g., TBAB) improve thioether formation efficiency .
  • Temperature Control : Maintaining 60–80°C during cyclocondensation minimizes byproducts .
  • Purification : Gradient elution in HPLC (C18 column, acetonitrile/water) enhances purity .

Q. What computational methods predict the biological targets of this compound?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., lanosterol 14α-demethylase, PDB: 3LD6). Parameters include ligand flexibility and solvation effects .
  • Pharmacophore Mapping : Identifies key motifs (e.g., triazole sulfur for hydrogen bonding, methoxyphenyl for hydrophobic interactions) .
  • MD Simulations : Assess binding stability over 100 ns trajectories using AMBER or GROMACS .

Q. How to resolve contradictions in reported biological activities of triazolopyridazine derivatives?

  • Assay Variability : Compare protocols (e.g., MIC vs. time-kill assays for antifungal activity).
  • Compound Purity : Re-test using HPLC-validated samples to exclude impurity-driven effects .
  • Target Selectivity : Use isoform-specific enzymes (e.g., CYP51A vs. CYP51B in fungi) to clarify mechanisms .

Q. What strategies enhance the compound's bioavailability for in vivo studies?

  • Prodrug Design : Modify the ester group (e.g., replace methyl with pivaloyloxymethyl for enhanced absorption) .
  • Nanocarriers : Encapsulate in PLGA nanoparticles (size ~150 nm) to improve solubility and plasma half-life .
  • Metabolic Stability : Test in liver microsomes; introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated degradation .

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